molecular formula C13H9F2N B11887417 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile

2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile

Cat. No.: B11887417
M. Wt: 217.21 g/mol
InChI Key: BPHGZEJJKYUPTN-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthylacetonitrile derivatives using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .

Scientific Research Applications

2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluoromethyl and acetonitrile groups in 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile imparts unique properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[3-(difluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)11-7-9-3-1-2-4-12(9)10(8-11)5-6-16/h1-4,7-8,13H,5H2

InChI Key

BPHGZEJJKYUPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)F

Origin of Product

United States

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